molecular formula C9H19N3O B8750670 1-(4-Aminocyclohexyl)-3-ethylurea CAS No. 89518-93-4

1-(4-Aminocyclohexyl)-3-ethylurea

Cat. No.: B8750670
CAS No.: 89518-93-4
M. Wt: 185.27 g/mol
InChI Key: MMAHQUHRALFOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminocyclohexyl)-3-ethylurea is a chemical compound with the molecular formula C11H23N3O . As a substituted urea featuring both aminocyclohexyl and ethyl groups, this compound is of significant interest in organic and medicinal chemistry research. Substituted ureas are a prominent class of compounds in scientific research due to their diverse biological activities and utility in chemical synthesis. While the specific research applications for this compound are still being explored, molecules with similar structures are frequently investigated as potential key intermediates in the synthesis of more complex pharmacologically active molecules . The aminocyclohexyl moiety, a common feature in many research compounds, suggests potential for use in developing molecular scaffolds and studying structure-activity relationships (SAR) . Researchers may also explore its utility in the synthesis of dihydropyrimidinone derivatives, which are a well-known class of compounds studied for their multifaceted properties in various research fields . This product is strictly intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

CAS No.

89518-93-4

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-(4-aminocyclohexyl)-3-ethylurea

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

MMAHQUHRALFOMW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCC(CC1)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Aminocyclohexyl)-3-ethylurea: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-(4-Aminocyclohexyl)-3-ethylurea, a disubstituted urea derivative featuring a reactive primary amine and a stereochemically significant cyclohexyl backbone. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1][2] This document details the compound's chemical structure, physicochemical properties, a robust and detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery and materials science. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1-(4-aminocyclohexyl)-3-ethylurea

  • Molecular Formula: C9H19N3O

  • Molecular Weight: 185.27 g/mol

Structural Elucidation

1-(4-Aminocyclohexyl)-3-ethylurea is an unsymmetrical urea derivative. Its structure is characterized by several key features that dictate its chemical behavior and potential utility:

  • Urea Moiety (-NH-CO-NH-): This planar, rigid functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). This dual nature is fundamental to its role in molecular recognition and binding to biological targets like enzymes and receptors.[1][2]

  • Ethyl Substituent (-CH2CH3): A small, lipophilic alkyl group attached to one of the urea nitrogens.

  • 4-Aminocyclohexyl Group: A cyclohexane ring with a primary amine (-NH2) substituent at the C4 position, making the molecule a diamine derivative. This primary amine is a key reactive handle for further functionalization.

  • Stereochemistry: The 1,4-disubstituted cyclohexane ring can exist as two geometric isomers: cis and trans. The trans isomer is often thermodynamically more stable and can be selectively synthesized or separated from the cis isomer. The specific stereochemistry is critical as it defines the three-dimensional orientation of the terminal amino group relative to the urea functionality, which will profoundly impact its binding to a target protein.

Caption: Chemical structure of 1-(trans-4-Aminocyclohexyl)-3-ethylurea.

Physicochemical Properties

While experimental data for this specific molecule is not available, its properties can be predicted based on its structural components and data from analogous compounds. The presence of two primary amines and a urea group suggests good solubility in polar protic solvents.

PropertyPredicted Value / ObservationRationale / Reference
Appearance White to off-white crystalline solidTypical for small molecule ureas.[5]
Melting Point >150 °C (decomposes)The presence of multiple H-bond donors/acceptors leads to a strong crystal lattice and higher melting points compared to non-functionalized analogs.[1]
Solubility Soluble in water, methanol, DMSO; sparingly soluble in nonpolar solvents.The polar urea and amino groups enhance solubility in polar solvents.[6] A structurally related compound, 1-[3-(Dimethylamino)propyl]-3-ethylurea, is noted to be soluble in water.[6]
pKa (Predicted) ~9.5-10.5 (cyclohexylamino group), ~-1 to 1 (urea nitrogens)The primary aliphatic amine on the cyclohexyl ring is expected to have a pKa typical for such groups. The urea nitrogens are generally not basic due to resonance with the carbonyl group.
LogP (Predicted) 0.5 - 1.5The value represents a balance between the lipophilic ethyl and cyclohexyl groups and the hydrophilic urea and amine functionalities. This balance is crucial for drug-like properties.[7]

Synthesis and Manufacturing

The most direct and reliable method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.[2] This approach offers high yields and selectivity.

Retrosynthetic Analysis

The logical disconnection for 1-(4-Aminocyclohexyl)-3-ethylurea points to two primary starting materials: trans-1,4-diaminocyclohexane and ethyl isocyanate. The use of a mono-protected diamine is crucial to ensure selective reaction at only one of the amino groups.

G Target 1-(4-Aminocyclohexyl)-3-ethylurea Urea_Formation Urea Formation (Amine + Isocyanate) Target->Urea_Formation Amine mono-Boc-1,4-diaminocyclohexane Urea_Formation->Amine Isocyanate Ethyl Isocyanate Urea_Formation->Isocyanate

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol employs a mono-protected diamine to achieve regioselectivity, followed by deprotection. This is a standard and robust strategy in medicinal chemistry to avoid the formation of symmetric di-urea byproducts.

Step 1: Synthesis of tert-butyl (4-(3-ethylureido)cyclohexyl)carbamate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add mono-Boc-trans-1,4-diaminocyclohexane (1.0 eq).

  • Solvent Addition: Dissolve the protected amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Rationale: Anhydrous conditions are critical as isocyanates can react with water to form unstable carbamic acids, which decompose to amines and CO2, leading to side products.[8] DCM and THF are excellent choices for their inertness and ability to dissolve the reactants.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The reaction between an amine and an isocyanate is typically exothermic. Cooling the reaction helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Add ethyl isocyanate (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

    • Rationale: A slight excess of the isocyanate ensures complete consumption of the more valuable protected diamine. Dropwise addition prevents a rapid temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for the next step. If necessary, it can be purified by flash chromatography on silica gel.

Step 2: Deprotection to Yield 1-(4-Aminocyclohexyl)-3-ethylurea

  • Acidolysis: Dissolve the crude product from Step 1 in a suitable solvent (e.g., DCM or 1,4-dioxane). Add an excess of strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.

    • Rationale: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions. TFA and HCl in dioxane are standard reagents for this transformation as they efficiently cleave the Boc group, and the byproducts (isobutene and CO2) are volatile.[9]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product will be obtained as its corresponding salt (e.g., TFA or HCl salt).

  • Neutralization & Purification: To obtain the free base, dissolve the salt in a minimal amount of water and basify to pH >10 with a base like NaOH or K2CO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.[10]

Spectroscopic Characterization

The identity and purity of the synthesized 1-(4-Aminocyclohexyl)-3-ethylurea should be confirmed using standard analytical techniques.[11]

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, broad signals for the N-H protons of the urea and amine, and complex multiplets for the cyclohexyl ring protons.

  • ¹³C NMR: A characteristic signal for the urea carbonyl carbon is expected in the range of 155-160 ppm.[11] Signals for the ethyl and cyclohexyl carbons will also be present in their respective regions.

  • FT-IR: Key vibrational bands would include N-H stretching for the amine and urea groups (~3300-3400 cm⁻¹), and a strong C=O stretch for the urea carbonyl (~1640 cm⁻¹).[11][12]

  • Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should be observed at m/z = 186.16, confirming the molecular weight.

Potential Applications and Research Directions

The unique bifunctional nature of 1-(4-Aminocyclohexyl)-3-ethylurea makes it a valuable scaffold for various applications.

  • Medicinal Chemistry: Urea derivatives are prevalent in a wide array of approved drugs and clinical candidates, acting as anticancer, antiviral, antibacterial, and anticonvulsant agents.[1][13][14] The primary amine on the cyclohexyl ring serves as a versatile attachment point for linking to other pharmacophores or solubilizing groups to build more complex and potent drug candidates.[15]

  • Supramolecular Chemistry: The urea functional group is a powerful motif for constructing self-assembling systems through predictable hydrogen bonding patterns.[16] This molecule could be used to design novel gels, liquid crystals, or anion sensors.[12]

  • Materials Science: As a diamine, this compound can be used as a monomer or cross-linking agent in the synthesis of polyureas or other polymers. Such materials have diverse applications, from adhesives to specialty textiles.

Safety, Handling, and Toxicology

No specific safety data exists for 1-(4-Aminocyclohexyl)-3-ethylurea. However, based on structurally similar compounds like cyclohexylurea and other alkylamines, the following precautions are advised.[4][17][18]

  • Hazard Identification: Assumed to be harmful if swallowed.[3][4] May cause skin and serious eye irritation.[4][19] The starting material, ethyl isocyanate, is toxic and a respiratory sensitizer and must be handled with extreme care in a well-ventilated fume hood.

  • Recommended Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Handle in a well-ventilated area or fume hood.[17] Avoid formation of dust.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[17][18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Guthrie, D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • American Chemistry Council. (2022). Summary of physico-chemical, environmental fate, and acute hazard data for mono-ureas of TDI and MDI. American Chemistry Council. [Link]

  • Pochapsky, T., et al. (n.d.). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. PMC. [Link]

  • Harris, K. D., & Hortal, A. R. (2002). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. The Journal of Physical Chemistry. [Link]

  • Tavlin, M. (2020). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Cyclohexylurea. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Ethylurea. PubChem. [Link]

  • Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Khan, A. A., et al. (2023). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. PMC. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. ResearchGate. [Link]

  • El-Guesmi, N., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. [Link]

  • Fun, H.-K., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • ChemBK. (2024). 1-[3-(DiMethylaMino)propyl]-3-ethylurea. ChemBK. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[3-(tert-Butoxymethyl)cyclohexyl]urea Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (n.d.). US3641094A - Preparation of isocyanates.
  • Organic Syntheses. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to 1-(4-Aminocyclohexyl)-3-ethylurea: Physicochemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminocyclohexyl)-3-ethylurea, a disubstituted urea derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established principles of organic and analytical chemistry, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its fundamental physicochemical properties, propose a logical synthetic pathway, and outline detailed analytical protocols for its purification and structural elucidation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel urea-based scaffolds.

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug design and medicinal chemistry. Its ability to form multiple stable hydrogen bonds with biological targets, such as proteins and receptors, makes it a privileged scaffold for modulating drug potency and selectivity.[1] Urea derivatives are integral to a wide array of clinically approved therapies, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents.[1][2][3] The structural motif of 1-(4-Aminocyclohexyl)-3-ethylurea combines a flexible aminocyclohexyl group, which can explore various binding pockets, with a small ethyl substituent on the urea nitrogen, allowing for fine-tuning of its physicochemical properties. This unique combination suggests its potential as a building block for novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in early drug discovery as they influence its pharmacokinetic and pharmacodynamic behavior.[4] The molecular formula and weight of 1-(4-Aminocyclohexyl)-3-ethylurea have been calculated and are presented below.

PropertyValue
Chemical Formula C9H21N3O
Molecular Weight 199.29 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in polar organic solvents such as methanol and chloroform.[5]

Synthesis of 1-(4-Aminocyclohexyl)-3-ethylurea

The synthesis of unsymmetrical ureas can be achieved through various established methods.[6] A common and efficient approach involves the reaction of an amine with an isocyanate. For the synthesis of 1-(4-Aminocyclohexyl)-3-ethylurea, a plausible route would involve the reaction of trans-4-aminocyclohexylamine with ethyl isocyanate.

Proposed Synthetic Protocol
  • Reactant Preparation: Dissolve trans-4-aminocyclohexylamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Slowly add one equivalent of ethyl isocyanate to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants trans_4_aminocyclohexylamine trans-4-Aminocyclohexylamine reaction_vessel Reaction in Aprotic Solvent (e.g., Dichloromethane) trans_4_aminocyclohexylamine->reaction_vessel ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->reaction_vessel purification Purification (Recrystallization or Chromatography) reaction_vessel->purification final_product 1-(4-Aminocyclohexyl)-3-ethylurea purification->final_product

Caption: Proposed synthetic workflow for 1-(4-Aminocyclohexyl)-3-ethylurea.

Analytical Methodologies

The identity and purity of the synthesized 1-(4-Aminocyclohexyl)-3-ethylurea must be confirmed through a series of analytical techniques.

Purification and Separation
  • Adsorption Chromatography: This technique is highly suitable for separating relatively non-polar to moderately polar compounds.[7] A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can be employed for effective purification.[7]

Structural Elucidation and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of a compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be appropriate. The purity is determined by the peak area percentage.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]+ for C9H21N3O would be at m/z 200.17.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the number and types of protons in the molecule. The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the cyclohexyl ring protons, and the amine and urea protons.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis crude_product Crude Synthetic Product purification Purification (Column Chromatography) crude_product->purification purity_assessment Purity Assessment (HPLC) purification->purity_assessment structural_elucidation Structural Elucidation purity_assessment->structural_elucidation ms Mass Spectrometry (MS) structural_elucidation->ms nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr final_confirmation Confirmed Structure & Purity >95% ms->final_confirmation nmr->final_confirmation

Caption: General analytical workflow for compound characterization.

Potential Applications in Drug Development

The structural features of 1-(4-Aminocyclohexyl)-3-ethylurea make it an interesting candidate for further exploration in drug discovery. The trans-4-aminocyclohexyl moiety is a known component in several active pharmaceutical ingredients, including the antipsychotic drug Cariprazine.[8] This suggests that the cyclohexyl ring can act as a rigid scaffold to orient functional groups for optimal target binding. The urea functionality, as previously discussed, is a potent hydrogen bond donor and acceptor, crucial for molecular recognition.

The primary amino group on the cyclohexyl ring offers a versatile handle for further chemical modification. This allows for the generation of a library of derivatives through techniques like amide bond formation, reductive amination, or the introduction of other functional groups. Such a library could be screened against a variety of biological targets to identify novel hit compounds. The development of new urea-based compounds is an active area of research for various therapeutic indications, including cancer.[3][9]

Conclusion

While 1-(4-Aminocyclohexyl)-3-ethylurea is not a widely characterized compound, its structural components and the established importance of the urea scaffold in medicinal chemistry suggest its potential as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its physicochemical properties, a practical approach to its synthesis, and a robust workflow for its analytical characterization. The methodologies and principles outlined herein are intended to empower researchers and scientists to explore the therapeutic potential of this and related urea derivatives in their drug discovery endeavors.

References

  • Analytical Methods. (n.d.).
  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024, July 24). EP4402276A1.
  • Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. (n.d.). PrepChem.com.
  • 1-[3-(DiMethylaMino)propyl]-3-ethylurea. (2024, April 10). ChemBK.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • 1-(3-(DIMETHYLAMINO)PROPYL)-3-ETHYLUREA. (n.d.). precisionFDA.
  • 1-CYCLOHEXYL-3-ETHYLUREA AldrichCPR. (n.d.). Sigma-Aldrich.
  • CAS 32897-26-0: 1-Ethyl-3(3-dimethylamino)urea. (n.d.). CymitQuimica.
  • 1-[3-(dimethylamino)propyl]-3-ethylurea. (n.d.). SpectraBase.
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. (2025, August 9). ResearchGate.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents. WO2010070368A1.
  • The Fitness for Purpose of Analytical Methods. (2025). Eurachem.
  • The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. (2025). Benchchem.
  • Physicochemical Property Study. (n.d.). WuXi AppTec.
  • Reagent and method for urea determination. (n.d.). Google Patents. US3853473A.
  • Dicyclohexylurea – Knowledge and References. (n.d.). Taylor & Francis.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher.
  • Dicyclohexylurea. (n.d.). Wikipedia.
  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025, August 28). Texas Tech University Health Science Center.
  • The application of urea and its isosteres in anticancer drugs. (n.d.). ResearchGate.

Sources

A Technical Guide to the Stereoisomers of 1-(4-Aminocyclohexyl)-3-ethylurea: A Comparative Analysis of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stereoisomerism is a fundamental concept in pharmacology and drug development, where subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in biological activity, pharmacokinetics, and toxicity. This technical guide provides an in-depth analysis of the cis- and trans-isomers of 1-(4-Aminocyclohexyl)-3-ethylurea, a substituted cyclohexylurea derivative. While specific data for this exact compound is limited, this paper synthesizes established principles of stereochemistry, analytical chemistry, and pharmacology from analogous compounds to provide a robust framework for researchers. We will explore the structural distinctions, comparative physicochemical and biological properties, and detailed analytical methodologies required to separate and characterize these geometric isomers, underscoring the critical importance of stereochemical control in modern drug development.

The Critical Role of Stereochemistry in Drug Development

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. Receptors, enzymes, and other biological targets are themselves chiral, meaning they can differentiate between stereoisomers of a drug molecule.[1] This interaction is often likened to a key fitting into a lock; a slight change in the key's shape can prevent it from working.

In drug development, stereoisomers can exhibit significant differences in:

  • Pharmacodynamics: One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful or toxic effects.[2][3]

  • Pharmacokinetics: Isomers can be absorbed, distributed, metabolized, and excreted differently, leading to variations in bioavailability and duration of action.[2]

  • Toxicity: In some well-known cases, one isomer has been found to be highly toxic while the other is therapeutic.[4]

Recognizing these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines. Since the early 1990s, it has been policy to characterize the specific stereochemical composition of a new drug and to evaluate the pharmacological and toxicological profiles of each isomer.[5][6][7] This underscores the necessity for robust analytical methods to separate and identify isomers early in the development process.[8]

Molecular Profile of 1-(4-Aminocyclohexyl)-3-ethylurea Isomers

The core structural difference between the cis- and trans-isomers lies in the relative orientation of the amino (-NH₂) and ethylurea (-(NH)-(C=O)-NH-CH₂CH₃) substituents on the cyclohexane ring.

Structural Elucidation

In its most stable 'chair' conformation, the cyclohexane ring has two types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

  • Trans-Isomer: In the most stable conformation of the trans-isomer, both the amino group and the ethylurea group can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, making the trans-isomer generally more thermodynamically stable than the cis-isomer.[9]

  • Cis-Isomer: The cis-isomer is constrained to have one substituent in an axial position and the other in an equatorial position. The presence of a bulky group in the axial position introduces steric strain, rendering this isomer less stable.

Fig 1. Chair conformations of trans- and cis-1-(4-Aminocyclohexyl)-3-ethylurea.
Synthesis and Isomeric Control

The synthesis of 1-(4-Aminocyclohexyl)-3-ethylurea would typically proceed from 1,4-diaminocyclohexane, which exists as a mixture of cis and trans isomers. Reaction with an ethyl isocyanate or a related reagent would form the urea linkage.

  • Non-selective Synthesis: A standard synthesis starting from a commercially available mixture of cis/trans-1,4-diaminocyclohexane would result in a corresponding mixture of the final urea isomers.

  • Stereoselective Synthesis: Achieving a pure isomer requires either starting with a pure isomeric diamine or employing advanced stereoselective synthetic methods.[10][11] For example, catalytic hydrogenation of 4-nitrophenylacetic acid can produce mixtures of cis and trans isomers, with the ratio influenced by catalysts and reaction conditions.[12] Separation of the diamine isomers can be achieved through fractional crystallization of their salts, as the solubilities often differ.[13]

Physicochemical Properties
PropertyTrans-Isomer (Predicted)Cis-Isomer (Predicted)Rationale
Melting Point HigherLowerThe more symmetrical and stable structure of the trans-isomer allows for more efficient crystal lattice packing, requiring more energy to melt.[14]
Boiling Point LowerHigherThe cis-isomer typically has a net dipole moment, leading to stronger intermolecular dipole-dipole forces and a higher boiling point. The trans-isomer's dipole moments may cancel out, resulting in weaker forces.[14]
Solubility LowerHigherThe higher crystal lattice energy of the trans-isomer often makes it less soluble in inert solvents compared to the less-ordered cis-isomer.[14]
Thermodynamic Stability More StableLess StableThe di-equatorial arrangement in the trans-isomer minimizes steric strain, making it the lower-energy, more stable conformation.[9]
Dipole Moment Lower / Near ZeroHigherIn the trans-isomer, the dipole moments of the polar C-N bonds are on opposite sides and can cancel each other out. In the cis-isomer, they are on the same side, resulting in a net molecular dipole.

Comparative Biological and Pharmacological Activity

The different three-dimensional shapes of the cis and trans isomers are expected to cause significant variations in their biological profiles. Urea derivatives are known to engage in a wide range of biological activities, acting as enzyme inhibitors or receptor antagonists.[15][16][17]

  • Receptor Binding: The specific geometry of a receptor's binding pocket will favor one isomer over the other. The trans-isomer, with its more linear and extended conformation, may fit into a narrow binding cleft, whereas the cis-isomer's kinked shape might be required for a different target. This can lead to one isomer being a potent antagonist while the other is inactive.[18]

  • Enzyme Inhibition: For enzyme inhibitors, such as those targeting soluble epoxide hydrolase, the precise orientation of the urea's hydrogen bond donors and the cycloalkyl group is critical for activity.[15] A change from trans to cis would alter this orientation, likely resulting in a dramatic loss or gain of inhibitory potency.

  • Pharmacokinetics (ADME): The difference in polarity (dipole moment) can affect absorption and distribution. The more polar cis-isomer may have different membrane permeability characteristics than the less polar trans-isomer. Furthermore, metabolic enzymes are stereoselective and may metabolize one isomer more rapidly than the other, affecting the drug's half-life and exposure.[1]

  • Toxicity: As one isomer may interact with unintended off-targets, it is crucial to evaluate the toxicology of both forms. An apparently "inactive" isomer is not necessarily devoid of biological effects and could contribute to toxicity.[19][20]

Analytical Strategies for Isomer Separation and Characterization

Distinguishing and quantifying the cis and trans isomers is a critical analytical challenge. A combination of chromatography for separation and spectroscopy for identification is the standard approach.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating non-volatile geometric isomers.[21] Reversed-phase HPLC is particularly well-suited for this task.

G Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Filter (0.45 µm) Column Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Separation Isocratic or Gradient Elution (Mobile Phase: Acetonitrile/Water with TFA) Column->Separation Differential Partitioning Detection UV Detection (e.g., 220 nm) Separation->Detection Elution Data Data Analysis (Quantify Peak Areas) Detection->Data

Caption: A typical analytical workflow for HPLC-based isomer separation.

Protocol: Representative Reversed-Phase HPLC Method

  • Objective: To separate cis- and trans-1-(4-Aminocyclohexyl)-3-ethylurea.

  • Rationale: The separation is based on subtle differences in polarity and shape. The more planar trans-isomer may interact more strongly with the hydrophobic C18 stationary phase than the cis-isomer.[22] In other cases, the more polar cis-isomer may elute earlier in a reversed-phase system.[23] The exact elution order must be confirmed experimentally.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Column: C18 (Octadecylsilane) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Columns with shape selectivity, such as those with phenyl or cholesterol bonded phases, can also be effective for isomer separations.[24][25]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A typical starting point is 40:60 (v/v). Add 0.1% TFA to both solvents to improve peak shape and ensure the amine is protonated.

    • Sample Preparation: Accurately weigh and dissolve a sample of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection: UV at 220 nm (where the urea chromophore absorbs).

      • Elution Mode: Start with an isocratic elution. If separation is poor, a shallow gradient (e.g., 30% to 50% ACN over 20 minutes) may be required to resolve the peaks.

    • Data Analysis: Identify the two isomer peaks based on their retention times. The relative percentage of each can be determined by integrating the respective peak areas. For absolute quantification, a reference standard for each pure isomer is required.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is a powerful, non-destructive technique for unambiguously distinguishing between cis and trans isomers of cyclohexane derivatives.[26] The key lies in the chemical shifts and, more importantly, the coupling constants (J-values) of the protons attached to the C1 and C4 carbons of the ring.[27][28]

  • Trans-Isomer (di-equatorial): The C1 and C4 protons will be in axial positions. An axial proton will exhibit large coupling constants to adjacent axial protons (J_ax-ax, typically 8-13 Hz) and small coupling constants to adjacent equatorial protons (J_ax-eq, typically 2-5 Hz). This results in a complex multiplet, often described as a "triplet of triplets," with a large overall width.[28]

  • Cis-Isomer (axial-equatorial): Assuming the bulky ethylurea group is equatorial, the C1 proton will be axial and the C4 proton (attached to the carbon with the amino group) will be equatorial. The signal for the equatorial proton will show only small couplings (J_eq-ax and J_eq-eq, both typically 2-5 Hz), resulting in a much narrower multiplet compared to its axial counterpart in the trans-isomer.

By analyzing the multiplicity and width of the signals for the C1 and C4 protons, a definitive assignment of the cis and trans stereochemistry can be made.[29][30]

Conclusion

While seemingly minor, the geometric distinction between cis- and trans-1-(4-Aminocyclohexyl)-3-ethylurea has profound implications for the molecule's physical, chemical, and biological properties. The trans-isomer is generally the more thermodynamically stable form due to its preferred di-equatorial conformation, which minimizes steric strain. This stability difference influences physical properties like melting point and solubility. Biologically, the two isomers must be considered as separate chemical entities, as their distinct shapes will lead to different interactions with enzymes and receptors, resulting in varied efficacy, pharmacokinetics, and toxicity profiles.

For any research or development program involving this compound, adherence to regulatory expectations for stereoisomeric drugs is paramount.[6] This necessitates the use of validated analytical methods, such as the HPLC and NMR protocols detailed herein, to separate, identify, and quantify each isomer. Only through such rigorous characterization can a complete and accurate understanding of the molecule's therapeutic potential and safety be achieved.

References

  • Scott, A. K. (1993). Stereoisomers and drug toxicity. The value of single stereoisomer therapy. Drug Safety, 8(2), 149-159. [Link]

  • Lores, M. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Pharmaceutical Sciences, 5(8), 23-31. [Link]

  • Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide. Journal of Liquid Chromatography, 17(7), 1433-1451. [Link]

  • Ovid. (n.d.). Stereoisomers and Drug Toxicity. Drug Safety. [Link]

  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Zhao, Y., et al. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 12(30), 10244-10250. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]

  • Talevi, A. (2018). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338-340. [Link]

  • Lores, M. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Tasi, G., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 38(3), 193-197. [Link]

  • Ando, T., et al. (1994). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds, the Sex Pheromone of the Nettle Moth, and Related Conjugated Dienes. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Pohjanvirta, R. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 111(1), 4-7. [Link]

  • Zhang, W., et al. (2020). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. ResearchGate. [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. [Link]

  • Bell, D. S. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Google Patents. (n.d.).
  • Lee, H. S., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Organic and Inorganic Chemistry. [Link]

  • Portilla, J., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2018(4), M1025. [Link]

  • Piekielna-Ciesielska, J., et al. (2007). Synthesis of cis- and trans-4-Aminocyclohexyl-d-alanine Derivatives and Determination of Their Stereochemistry. Scite.ai. [Link]

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Wang, Z., et al. (2018). Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry, 9(28), 3948-3957. [Link]

  • Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. [Link]

  • Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane. [Link]

  • Byju's. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? [Link]

  • Zhao, Y., et al. (2018). Stereoselective synthesis of multiple-substituted cyclohexanes via a Michael/Michael/isomerization cascade reaction. ResearchGate. [Link]

  • de la Torre, A., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 19(31), 6829-6833. [Link]

  • PubChem. (n.d.). 1,4-Diaminocyclohexane. [Link]

  • Wustrow, D. J., et al. (2006). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3462-3466. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 565-569. [Link]

  • Popin, R. V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4478. [Link]

  • Azam, F. (2014). Pharmacological Recognition of Urea Derivatives in Brain Disorders. ResearchGate. [Link]

  • Fraga, C. A. M., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 2982-3001. [Link]

  • Husain, A., et al. (2024). Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling. Acta Pharmaceutica, 74(1), 1-23. [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(4-Aminocyclohexyl)-3-ethylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of Specific Data

In the landscape of novel chemical entities, it is not uncommon to encounter compounds for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has yet to be established. 1-(4-Aminocyclohexyl)-3-ethylurea represents such a case. This guide has been meticulously crafted to fill this critical knowledge gap. As Senior Application Scientists, our directive is not merely to follow established protocols but to leverage our expertise to forge new ones based on sound scientific principles and data from analogous compounds. This document, therefore, serves as a proactive safety and handling manual, synthesizing data from structurally similar urea-based compounds to provide a robust framework for the safe utilization of 1-(4-Aminocyclohexyl)-3-ethylurea in a research and development setting. The protocols and recommendations herein are built upon a foundation of chemical reactivity, hazard extrapolation, and best practices in laboratory safety, ensuring a self-validating system of protection.

Section 1: Hazard Identification and Risk Assessment - A Profile by Proxy

In the absence of a dedicated SDS for 1-(4-Aminocyclohexyl)-3-ethylurea, a "profile by proxy" has been constructed by analyzing the safety data of structurally related compounds, including N,N'-Dicyclohexylurea, 1-[3-(Dimethylamino)propyl]-3-ethylurea, and Cyclohexylurea. The primary hazards associated with this class of compounds are summarized below.

Hazard ClassAnticipated Hazard for 1-(4-Aminocyclohexyl)-3-ethylureaRationale Based on Analogous Compounds
Acute Oral Toxicity May be harmful if swallowed.Urea compounds exhibit a range of oral toxicities. For instance, Cyclohexylurea is classified as harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.Many urea derivatives are known to be skin irritants.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.This is a common characteristic of many amine and urea-containing compounds.[2]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.Inhalation of dust from solid urea compounds can lead to respiratory tract irritation.[2]

GHS Hazard Pictograms (Anticipated):



Signal Word (Anticipated): WARNING

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: First-Aid Measures - Immediate and Effective Response

Rapid and appropriate first-aid is critical in mitigating exposure. The following procedures are recommended based on the anticipated hazards.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 3: Safe Handling and Storage - Proactive Prevention

A proactive approach to handling and storage is paramount to ensuring a safe laboratory environment.

Handling
  • Engineering Controls: All handling of 1-(4-Aminocyclohexyl)-3-ethylurea should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7]

    • Body Protection: A lab coat or chemical-resistant apron should be worn.[6]

    • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[7]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[8]

Storage
  • Container: Store in a tightly closed, properly labeled container.[6]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9] Protect from moisture.[6][9]

Section 4: Accidental Release Measures - Containment and Cleanup

In the event of a spill, a calm and methodical response is essential.

Small Spills (Solid)
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.

  • Collect: Place the spilled material into a sealed, labeled container for disposal.

  • Clean: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills (Solid)
  • Evacuate: Evacuate the laboratory and surrounding areas.

  • Alert: Notify your institution's environmental health and safety (EHS) department immediately.

  • Isolate: Prevent entry to the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Await Professional Response: Do not attempt to clean up a large spill without the appropriate training and equipment.

Section 5: Experimental Protocols - A Workflow for Safe Use

The following workflow is designed to integrate safety considerations at each step of a typical experimental process involving 1-(4-Aminocyclohexyl)-3-ethylurea.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment a Review Safety Information (This Guide) b Don Appropriate PPE a->b Proceed c Weigh Compound in Chemical Fume Hood b->c Begin Work d Prepare Solution in Fume Hood c->d e Conduct Reaction/ Assay d->e f Quench Reaction/ Decontaminate e->f Complete g Dispose of Waste (Hazardous) f->g h Clean Work Area g->h i Remove and Store PPE h->i

Caption: A typical experimental workflow for handling 1-(4-Aminocyclohexyl)-3-ethylurea.

Section 6: Toxicological and Stability Profile - Understanding the Chemistry of Safety

While specific toxicological data for 1-(4-Aminocyclohexyl)-3-ethylurea is not available, a general understanding can be extrapolated from related compounds.

PropertyAnticipated ProfileRationale/Considerations
Chemical Stability Stable under normal laboratory conditions.Urea compounds are generally stable.[6]
Conditions to Avoid Heat, moisture, and dust formation.[6][9]Thermal decomposition may produce toxic fumes.[6]
Incompatible Materials Strong oxidizing agents.[6][9]Can lead to vigorous reactions.
Hazardous Decomposition Products Carbon oxides (CO, CO2) and nitrogen oxides (NOx) upon combustion.[6]Typical decomposition products for nitrogen-containing organic compounds.

Section 7: Disposal Considerations - Responsible Stewardship

All waste containing 1-(4-Aminocyclohexyl)-3-ethylurea, including unused material and contaminated items (e.g., gloves, paper towels), must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[7]

Conclusion: A Commitment to a Culture of Safety

This technical guide provides a comprehensive framework for the safe handling of 1-(4-Aminocyclohexyl)-3-ethylurea, a compound for which specific safety data is not yet readily available. By leveraging data from analogous compounds and adhering to established best practices in laboratory safety, researchers can confidently and responsibly work with this and other novel chemical entities. The principles of proactive risk assessment, diligent use of personal protective equipment, and responsible waste management are the cornerstones of a robust safety culture. As our understanding of new chemical entities evolves, so too must our commitment to ensuring the well-being of all laboratory personnel.

References

  • Safety Data Sheet. (2022, February 16). Finar Limited.
  • SAFETY DATA SHEET. (2010, September 17). Fisher Scientific.
  • SAFETY DATA SHEET. (2014, June 17). Nexchem.
  • SAFETY DATA SHEET. (2025, June 10). TCI Chemicals.
  • Pharmacopoeia - Safety data sheet. (2013, June 7). British Pharmacopoeia Commission.
  • Acute Toxicity: oral - Registration Dossier. ECHA.
  • SAFETY DATA SHEET. (2012, October 24). Unknown.
  • Safety Data Sheet. (2024, March 13). 3M.
  • SAFETY DATA SHEET. (2024, February 24). Fisher Scientific.
  • • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. Merck Millipore.
  • SAFETY DATA SHEET. (2024, December 5). Evonik.
  • • SAFETY DATA SHEET. (2026, February 5). Sigma.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Merck.
  • Safety Data Sheet: Alcohols, C11-15, secondary, ethoxylated. Carl ROTH.
  • 1-cyclohexyl-3-(4-{2-[(cyclohexylcarbamoyl)amino]ethyl}benzenesulfonyl)urea. PubChemLite.
  • 1-Cyclohexyl-3-methylurea. PubChem.
  • Toxicological Review of Urea (CAS No. 57-13-6). U.S. Environmental Protection Agency.

Sources

Methodological & Application

Application Note: 1-(4-Aminocyclohexyl)-3-ethylurea in High-Fidelity Drug Discovery

[1][2]

Executive Summary & Strategic Value

In modern drug discovery, 1-(4-Aminocyclohexyl)-3-ethylurea (ACEU) represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Its value lies in its bifunctionality:

  • The Urea Head (Pharmacophore): A potent hydrogen bond donor/acceptor motif, critical for binding in the active sites of enzymes like Soluble Epoxide Hydrolase (sEH) and various Kinases (e.g., the DFG-out pocket).

  • The Cyclohexane Spacer (Rigidity): Unlike flexible alkyl chains, the cyclohexane ring (specifically the trans-isomer) locks the pharmacophores into a bioactive conformation, reducing the entropy penalty upon binding.

  • The Amine Tail (Vector): A reactive handle allowing for rapid library generation, PROTAC linker attachment, or fragment growing.

This guide provides the definitive protocol for synthesizing, validating, and deploying ACEU in hit-to-lead optimization.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(4-aminocyclohexyl)-3-ethylurea
Molecular Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol
Key Isomerism Trans-isomer is preferred for bioactivity (equatorial-equatorial substitution).[1][2]
Solubility Soluble in DMSO, MeOH, Water (pH < 7). Limited solubility in non-polar solvents.[2]
Storage Hygroscopic solid.[2] Store at -20°C under Argon.

Application 1: Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis. ACEU serves as the "anchor" fragment.[2]

  • Mechanism: The urea nitrogens form hydrogen bonds with Tyr383 and Tyr466 in the sEH active site.[2]

  • Design Strategy: The ethyl group fits into the smaller catalytic pocket, while the amine handle allows the attachment of lipophilic "tails" (e.g., phenyl, adamantyl) to occupy the larger hydrophobic pocket.

  • Reference Grounding: Research by the Hammock group has established that trans-1,4-disubstituted cyclohexane ureas (like t-AUCB ) exhibit nanomolar potency and superior metabolic stability compared to flexible analogs .[1][2]

Workflow: Library Generation using ACEU

The following diagram illustrates the logic of using ACEU to generate a focused library of sEH inhibitors.

ACEU_Workflowcluster_logicDesign LogicStartStart: ACEU Scaffold(Amine Handle)ReactParallel Synthesis(Amide Coupling / Reductive Amination)Start->React + Carboxylic Acids / AldehydesLibFocused Library(R-Group Variation)React->LibScreensEH Inhibition Screen(Fluorescent Assay)Lib->ScreenLogic1Urea = Active Site AnchorLogic2Amine = Diversity Vector

Figure 1: Workflow for utilizing ACEU as a scaffold for sEH inhibitor discovery.

Detailed Experimental Protocols

Protocol A: Synthesis of ACEU Building Block

Rationale: Direct reaction of 1,4-diaminocyclohexane with ethyl isocyanate yields a statistical mixture of mono-urea, di-urea, and unreacted diamine.[1][2] To ensure high fidelity, we employ a mono-protection strategy.[1][2]

Materials:

  • N-Boc-trans-1,4-cyclohexanediamine (CAS: 177906-48-8)[1][2]

  • Ethyl Isocyanate (EtNCO)[1]

  • Dichloromethane (DCM), Triethylamine (TEA), Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve N-Boc-trans-1,4-cyclohexanediamine (1.0 eq) in anhydrous DCM (0.1 M concentration) under inert atmosphere (N₂).

    • Add TEA (1.2 eq) and cool to 0°C.

    • Dropwise add Ethyl Isocyanate (1.05 eq). Critical: Slight excess ensures complete consumption of the amine.[2]

    • Stir at RT for 4 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, starting material will) or LCMS.

    • Workup: Wash with 0.1 M HCl, then Brine. Dry organic layer over Na₂SO₄ and concentrate.[2] Result: Intermediate A (Boc-protected urea).[1][2]

  • Deprotection (The "Clean" Step):

    • Dissolve Intermediate A in DCM/TFA (4:1 ratio).

    • Stir at RT for 1 hour.

    • Concentrate in vacuo to remove excess TFA.[2]

    • Free Basing (Crucial for Stability): Redissolve the residue in MeOH and pass through a weak basic ion-exchange cartridge (e.g., PL-HCO3 MP) or wash with sat.[1][2] NaHCO₃ and extract with DCM/Isopropanol (3:1).

    • Yield: Expect >90% yield of ACEU as a white/off-white solid.[1][2]

Protocol B: Quality Control & Validation

Trustworthiness Check: Before using ACEU in library synthesis, you must verify the isomeric purity.

  • NMR Validation:

    • In ¹H NMR (DMSO-d₆), the methine protons (CH-N) of the cyclohexane ring are diagnostic.[1][2]

    • Trans-isomer: The axial proton at the 1-position (adjacent to amine) typically appears as a broad triplet of triplets (tt) with large coupling constants (J ≈ 11-12 Hz) due to diaxial coupling.[1][2]

    • Cis-isomer: The equatorial proton appears as a narrower multiplet.[1][2]

    • Pass Criteria: >95% trans-isomer by integration.[1][2]

Application 2: Fragment-Based Drug Discovery (FBDD)

ACEU is an ideal fragment because it adheres to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).[1]

Experimental Setup for Fragment Screening:

  • Technique: Saturation Transfer Difference (STD) NMR.

  • Protocol:

    • Prepare protein target (e.g., p38 MAPK or sEH) in D₂O buffer.

    • Add ACEU (500 µM) to protein (5 µM).

    • Irradiate protein signals and observe magnetization transfer to the ACEU ethyl or cyclohexane protons.[2]

    • Interpretation: Strong STD signals indicate binding.[2] The amine group can then be "grown" into adjacent pockets based on crystal structure data .

References

  • Inhibition of Soluble Epoxide Hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic Acid. Journal of Cardiovascular Pharmacology. (2010).

  • Ureas: Applications in Drug Design. Current Medicinal Chemistry. (2017).

  • Soluble epoxide hydrolase inhibitor t-AUCB is neuroprotective in rat model of ischemic stroke. American Journal of Physiology. (2015).[2]

  • Structure-Activity Relationships of Urea-Based Inhibitors. Metabolomics. (2002).

Rapid Optimization and Synthesis of Unsymmetrical Cyclohexylureas via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsymmetrical cyclohexylureas represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., t-AUCB) and various kinase inhibitors. Traditional thermal synthesis often suffers from long reaction times (4–24 hours), incomplete conversion, and the formation of symmetrical urea byproducts.

This Application Note details a robust, microwave-assisted workflow for the synthesis of unsymmetrical cyclohexylureas. By leveraging the dipolar polarization effects of microwave irradiation, researchers can achieve quantitative conversion in under 15 minutes. We present two distinct protocols: Method A (Direct Isocyanate Coupling) for high-throughput library generation, and Method B (CDI-Mediated One-Pot Synthesis) for cases where isocyanates are unstable or commercially unavailable.

Strategic Rationale: The Microwave Advantage[1][2]

The synthesis of ureas involves the nucleophilic attack of an amine onto a polarized carbonyl center. Under conventional heating, this bimolecular reaction is often sluggish, particularly when the amine is electron-deficient (e.g., deactivated anilines) or sterically hindered (e.g., substituted cyclohexyl groups).

Mechanistic Enhancement: Microwave irradiation (2.45 GHz) couples directly with the dipoles of the reagents and polar solvents (e.g., Acetonitrile, DMF). This results in rapid internal heating and a specific non-thermal effect where the stabilization of the polar transition state is enhanced, significantly lowering the activation energy (


).
Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your target molecule.

MethodSelection cluster_A Method A Advantages cluster_B Method B Advantages Start Target: Unsymmetrical Cyclohexylurea Isoavail Is Cyclohexyl Isocyanate Commercially Available? Start->Isoavail MethodA METHOD A: Direct Isocyanate Coupling (High Atom Economy) Isoavail->MethodA YES MethodB METHOD B: CDI-Mediated Coupling (Phosgene-Free) Isoavail->MethodB NO (or Unstable) A1 Reaction Time: <10 min MethodA->A1 B1 Safety (No Isocyanates) MethodB->B1 A2 No Byproducts B2 Versatile R-Groups

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Protocol A: Direct Isocyanate Coupling

Best for: High-throughput library synthesis where the isocyanate building block is available. Reaction:



Materials
  • Amine (

    
    ):  Substituted aniline or cyclohexylamine (1.0 equiv).
    
  • Isocyanate (

    
    ):  Cyclohexyl isocyanate (1.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN couples better with MW energy.

  • Vessel: 10 mL or 30 mL Microwave-transparent glass vial with crimp cap/septum.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve the Amine (1.0 mmol) in MeCN (3.0 mL).

  • Addition: Add Cyclohexyl isocyanate (1.1 mmol, 1.1 equiv) dropwise.

    • Expert Tip: If the amine is an HCl salt, add DIEA (1.2 equiv) to liberate the free base.

  • Sealing: Crimp the vial using a PTFE-lined septum cap.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C (Dynamic control)

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup (Self-Validating):

    • Cool the vial to room temperature (compressed air cooling).

    • TLC Check: Spot reaction vs. starting amine. The urea product is typically much less polar.

    • Purification: In 90% of cases, the product precipitates upon cooling or adding water. Filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: CDI-Mediated One-Pot Synthesis

Best for: Safety-critical workflows avoiding toxic isocyanates, or when the specific isocyanate is not available. Mechanism: Activation of amine with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by displacement with the second amine.

Materials
  • Amine A (Nucleophile 1): Cyclohexylamine derivative (1.0 equiv).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Amine B (Nucleophile 2): Aryl amine / Aniline (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Dry).

Step-by-Step Methodology
  • Activation Step (Formation of Imidazolide):

    • Dissolve Amine A (1.0 mmol) in DCM (3 mL) in the MW vial.

    • Add CDI (1.1 mmol) in one portion. Caution: CO2 evolution will occur.

    • MW Irradiation 1: Heat at 60 °C for 5 minutes .

  • Coupling Step:

    • Decap the vial (carefully, to release any residual pressure).

    • Add Amine B (1.0 mmol).

    • Reseal the vial.

    • MW Irradiation 2: Heat at 100 °C for 15 minutes .

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Critical Wash: Wash with 0.5 M HCl (2 x 10 mL) to remove the imidazole byproduct and any unreacted amine.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Optimization & Data Analysis

The following table summarizes the optimization of the coupling of 4-chloroaniline with cyclohexyl isocyanate (Method A).

Table 1: Solvent and Temperature Optimization

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1DCMReflux (40)60 (Thermal)65%Slow, incomplete conversion.
2TolueneReflux (110)120 (Thermal)78%Thermal degradation observed.
3DCM80 (MW)1088%High pressure generated.
4MeCN 100 (MW) 5 96% Optimal Conditions. Clean profile.
5Water100 (MW)592%"On-water" effect; product precipitates.
Mechanistic Workflow Visualization

The following diagram illustrates the CDI-mediated pathway (Method B), highlighting the critical intermediate that must be formed before adding the second amine.

CDIMechanism R1NH2 Amine 1 (R-NH2) Inter N-Acyl Imidazole Intermediate R1NH2->Inter MW Step 1 60°C, 5 min CDI CDI (Reagent) CDI->Inter Product Unsymmetrical Urea Inter->Product MW Step 2 100°C, 15 min Imidazole Imidazole (Byproduct) Inter->Imidazole R2NH2 Amine 2 (Nucleophile) R2NH2->Product

Figure 2: Reaction pathway for CDI-mediated urea synthesis, emphasizing the two-step "one-pot" protocol.

Troubleshooting & Quality Control

  • Issue: Low Yield in Method B.

    • Cause: Hydrolysis of CDI. CDI is extremely moisture sensitive.

    • Fix: Use fresh CDI or store in a desiccator. Ensure solvents are dry (anhydrous).

  • Issue: Symmetrical Urea Formation.

    • Cause: Presence of water in Method A can hydrolyze the isocyanate to an amine, which then reacts with remaining isocyanate to form the symmetrical urea (

      
      ).
      
    • Fix: Use anhydrous MeCN.

  • Issue: Pressure Errors.

    • Cause: Volatile solvents (DCM) at high temperatures.

    • Fix: Switch to Acetonitrile (bp 82 °C) or DMF (bp 153 °C) which generate lower vapor pressure at 100 °C.

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. De Luca, L., et al.[1] (2025). ResearchGate.

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Hwang, S. H., et al. (2007).[2] Journal of Medicinal Chemistry.

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones. Chamni, S., et al.[3] (2020).[3] Synthetic Communications.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. Polshettiwar, V., et al.[4] (2025). MDPI.

  • 1,1'-Carbonyldiimidazole (CDI) Mediated Synthesis. Staab, H. A.[5][6] (1962). Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Aminocyclohexyl)-3-ethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 1-(4-aminocyclohexyl)-3-ethylurea (typically via the reaction of 1,4-diaminocyclohexane with ethyl isocyanate) presents a classic statistical challenge. Because the starting material is a diamine, the reaction inherently produces a mixture of three primary species:

  • Target Mono-urea: 1-(4-aminocyclohexyl)-3-ethylurea.

  • Bis-urea Impurity: 1,4-bis(3-ethylureido)cyclohexane (over-reaction).

  • Unreacted Starting Material: 1,4-diaminocyclohexane.

Furthermore, the cyclohexane ring introduces stereoisomerism (cis vs. trans) , which significantly impacts solubility and biological activity. This guide provides a self-validating purification workflow based on solubility differentials and acid-base chemistry.

The "Golden Path" Purification Protocol

The most robust method for purifying this compound relies on the Acid-Base Differential Extraction method. This exploits the fact that the target molecule contains a basic amine (protonatable), while the major impurity (bis-urea) is neutral.

Phase A: Removal of Bis-Urea (The "Acid Wash")

Principle: The bis-urea byproduct lacks a basic amine group. In acidic aqueous solution, the target mono-urea forms a water-soluble ammonium salt, while the bis-urea remains insoluble.

  • Dissolution: Suspend the crude reaction mixture in 1M HCl (approx. 10 mL per gram of crude).

    • Why: This protonates the free amine of the target (

      
      ) and the unreacted diamine, pulling them into the aqueous phase.
      
  • Filtration: Stir for 30 minutes to ensure complete solubilization of the salts. Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid Retentate: Contains the Bis-urea impurity (neutral, insoluble). Discard.

    • Filtrate: Contains the Target Mono-urea and Unreacted Diamine as HCl salts. Keep.

Phase B: Isolation of Target (The "Base Switch")

Principle: We must now separate the target mono-urea from the unreacted diamine. The mono-urea is significantly more lipophilic (due to the ethyl-urea tail) than the highly polar, water-soluble diamine.

  • Basification: Cool the filtrate to 0–5°C. Slowly add 10M NaOH (or solid NaOH pellets) until the pH reaches >12.

    • Observation: A precipitate or oil will form as the free bases are regenerated.

  • Selective Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform (

    
     volumes).
    
    • Mechanistic Insight: The Target Mono-urea partitions efficiently into the organic layer. The Unreacted Diamine , being a small, highly polar molecule with two amine groups, largely remains in the aqueous phase (or partitions poorly).

  • Wash & Dry: Wash the combined organic layers with Brine (saturated NaCl) to remove residual diamine and water. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase C: Stereochemical Cleanup (Isomer Enrichment)

If your application requires the pure trans-isomer (common for pharmacophores like cariprazine or soluble epoxide hydrolase inhibitors), the crude solid from Phase B likely still contains cis-isomer.

  • Recrystallization: The trans-isomer typically has a higher melting point and lower solubility than the cis-isomer [1].

  • Solvent System: Boiling Acetonitrile or Ethanol/Water (9:1) .

  • Protocol: Dissolve the solid in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then to 4°C. The trans-isomer preferentially crystallizes.

Visualized Workflow (Logic Map)

The following diagram illustrates the chemical logic driving the separation.

PurificationLogic Crude Crude Reaction Mixture (Mono-urea, Bis-urea, Diamine) AcidStep Add 1M HCl Stir 30 min Crude->AcidStep Filter Filtration AcidStep->Filter SolidBis Solid Retentate: Bis-Urea (Neutral) (DISCARD) Filter->SolidBis Insoluble Filtrate Filtrate (Aqueous): Mono-urea-HCl + Diamine-2HCl Filter->Filtrate Soluble Salts BaseStep Basify to pH > 12 (NaOH) Filtrate->BaseStep Extract Extract with DCM BaseStep->Extract AqLayer Aqueous Layer: Unreacted Diamine (DISCARD) Extract->AqLayer Highly Polar OrgLayer Organic Layer: Target Mono-urea Extract->OrgLayer Lipophilic Recryst Recrystallization (Acetonitrile) OrgLayer->Recryst If Cis/Trans mixture FinalProd Pure Trans-1-(4-aminocyclohexyl)-3-ethylurea Recryst->FinalProd

Caption: Flowchart demonstrating the Acid-Base extraction logic for separating mono-functionalized urea from bis-functionalized byproducts.

Troubleshooting & FAQs

Q1: The bis-urea isn't precipitating during the acid wash. Why?

Diagnosis: You may be using an acid that is too concentrated or a solvent that solubilizes the urea.

  • Fix: Ensure you are using aqueous HCl (0.5M - 1M). Do not use methanolic HCl, as ureas have higher solubility in alcohols. If the bis-urea forms a "gum" rather than a solid, cool the mixture to 0°C and scratch the flask to induce crystallization [2].

Q2: My yield is low after the DCM extraction. Where is my product?

Diagnosis: The mono-urea might be partially water-soluble, especially if the volume of the aqueous phase is too large.

  • Fix:

    • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This decreases the solubility of organics in water (Salting-out effect).

    • Solvent Switch: Try Chloroform/Isopropanol (3:1) as the extraction solvent. This mixture is more polar than pure DCM and better at pulling amines from water.

Q3: How do I distinguish between the cis and trans isomers?

Technical Insight:

  • NMR: In the

    
    H NMR (DMSO-
    
    
    
    ), the methine proton (
    
    
    ) on the cyclohexane ring exhibits different coupling constants. The trans-isomer (axial proton) typically shows a broad triplet-like multiplet (
    
    
    Hz), while the cis-isomer (equatorial proton) shows a narrower multiplet [3].
  • Melting Point: The trans-isomer generally has a significantly higher melting point than the cis-isomer due to better crystal packing symmetry [1].

Q4: Can I use chromatography instead of extraction?

Answer: Yes, but it is often difficult due to the polarity of the amine.

  • Protocol: If you must use a column, use Amine-functionalized Silica or add 1-5% Triethylamine to your eluent (e.g., DCM/MeOH/TEA 90:9:1) to prevent the amine from streaking on the acidic silica gel.

  • Warning: Bis-ureas are notoriously insoluble and may precipitate on the column, blocking it. The Acid-Base wash (Phase A) is recommended before any chromatography.

Physicochemical Data Summary

PropertyTarget (Mono-urea)Bis-urea ImpurityUnreacted Diamine
Functionality Basic Amine + Neutral UreaNeutral (2x Urea)Basic (2x Amine)
Water Solubility (Neutral) Low/ModerateVery Low (Insoluble)High
Water Solubility (Acidic) High (Soluble Salt) Low (Insoluble) High (Soluble Salt)
DCM Solubility (Basic) High LowLow (remains in water)
pKa (approx) ~10.5 (Amine)N/A (Neutral)~10.8 (Amine)

References

  • Vertex Pharmaceuticals. (1984). Preparation of trans cyclohexane 1,4-diamine. US Patent 4,486,603. Link Citation for: Solubility differences between cis/trans isomers and purification logic.

  • BenchChem. (2025). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Link Citation for: Solubility profiles of urea byproducts (DCU analogs) confirming insolubility in aqueous media.

  • Luedtke, N., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. Link Citation for: General synthesis and purification strategies for unsymmetrical ureas.

Minimizing polymerization during 1-(4-Aminocyclohexyl)-3-ethylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polymerization" Challenge

In the synthesis of 1-(4-aminocyclohexyl)-3-ethylurea from 1,4-diaminocyclohexane and ethyl isocyanate , true "polymerization" is chemically impossible in the standard sense because the electrophile (ethyl isocyanate) is monofunctional. However, users frequently report "polymerization" when they observe the formation of insoluble, high-molecular-weight aggregates .

These are typically:

  • Di-urea Oligomers: The target molecule (mono-urea) competes with the starting diamine for the isocyanate, forming 1,4-bis(3-ethylureido)cyclohexane . This byproduct is often insoluble and precipitates as a white solid, mimicking a polymer.

  • Isocyanurates (Trimers): In the presence of basic amines or heat, ethyl isocyanate can trimerize to form stable isocyanurate rings.

  • Biurets: At high temperatures (>100°C), the urea product can react with excess isocyanate to form biuret cross-links.

This guide provides a self-validating protocol to suppress these side reactions and maximize the yield of the mono-functionalized target.

Diagnostic Troubleshooting (Q&A)

Q1: I am observing a rapid formation of white precipitate upon adding ethyl isocyanate. Is this my product or a polymer? Diagnosis: This is likely the di-urea impurity (bis-urea). Root Cause: Localized high concentration of isocyanate. Even if your global stoichiometry is 1:1, "hotspots" at the addition point cause the highly reactive isocyanate to react with the already-formed mono-urea (product) instead of the remaining diamine. Solution:

  • High Dilution: Increase solvent volume (e.g., DCM or Toluene) to 20–30 volumes relative to the amine.

  • Reverse Addition: Do not add amine to isocyanate. Always add isocyanate to amine .

  • Turbulent Mixing: Ensure vigorous stirring (high RPM) to disperse the isocyanate instantly.

Q2: My reaction mixture turns into a gel. How do I prevent this "polymerization"? Diagnosis: Gelation often indicates hydrogen-bond networking of the di-urea or isocyanurate formation . Root Cause:

  • Solvent Choice: Non-polar solvents (like hexanes) force the urea groups to aggregate via hydrogen bonding, causing gelation.

  • Catalytic Trimerization: The free amine starting material acts as a base catalyst, promoting the self-polymerization (trimerization) of ethyl isocyanate if the temperature is too high. Solution:

  • Switch Solvents: Use a solvent that disrupts hydrogen bonding, such as THF or 2-MeTHF .

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C . Isocyanate selectivity for the primary amine (kinetic control) vs. the urea nitrogen (thermodynamic/biuret) is best at low temperatures.

Q3: Can I use a protecting group to stop the reaction at the mono-stage? Diagnosis: Yes, this is the most robust method to prevent "polymerization" (di-urea formation). Strategy:

  • Monoprotection: React 1,4-diaminocyclohexane with 1 equivalent of Boc-anhydride to form N-Boc-1,4-diaminocyclohexane.

  • Urea Formation: React the free amine with ethyl isocyanate (no risk of di-urea).

  • Deprotection: Remove the Boc group with TFA/HCl. Trade-off: Adds two steps (protection/deprotection) but guarantees purity and eliminates the "polymer" issue.

Optimized Experimental Protocol

Method: Kinetic Selection via High-Dilution Addition This protocol avoids protecting groups by leveraging the statistical probability of mono-substitution in a dilute system.

Reagents:

  • trans-1,4-Diaminocyclohexane (1.0 equiv, excess recommended: 3.0–5.0 equiv for max selectivity)

  • Ethyl Isocyanate (1.0 equiv relative to target yield)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation of Amine Solution:

    • Dissolve 1,4-diaminocyclohexane (5.0 equiv) in anhydrous THF (40 volumes).

    • Note: The large excess is critical. It ensures that every isocyanate molecule encounters a fresh diamine molecule rather than a product molecule.

    • Cool the solution to -10°C using an ice/salt bath.

  • Controlled Addition:

    • Dilute ethyl isocyanate (1.0 equiv) in THF (10 volumes).

    • Add the isocyanate solution dropwise over 2–3 hours via a syringe pump or dropping funnel.

    • Crucial: Maintain vigorous stirring. The addition rate should be slow enough that the isocyanate is consumed instantly.

  • Quench and Workup:

    • Once addition is complete, stir for 30 mins at 0°C.

    • Filtration: If any precipitate (di-urea) formed, filter it off.[1]

    • Recovery of Excess Diamine:

      • Concentrate the filtrate.

      • The excess 1,4-diaminocyclohexane is often more volatile or has different solubility than the urea.

      • Alternative: Acid/Base extraction. The mono-urea is basic. The di-urea is neutral.

      • Partition between water (pH 4) and DCM. The diamine and mono-urea go into water; di-urea (if soluble) stays in organic or precipitates.

      • Refined Separation: Since both diamine and mono-urea are basic, separation relies on polarity. Flash chromatography (DCM/MeOH/NH3) is usually required if not using the Boc-route.

  • Data Validation:

    • LC-MS: Check for [M+H]+ of mono-urea vs. [M+H]+ of di-urea.

    • NMR: Verify integration of the ethyl group vs. the cyclohexyl protons.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The "Polymerization" path is actually the formation of Di-urea and Biuret species.

ReactionPathways cluster_conditions Optimization Strategy Diamine 1,4-Diaminocyclohexane (Starting Material) MonoUrea 1-(4-Aminocyclohexyl)-3-ethylurea (TARGET PRODUCT) Diamine->MonoUrea + EtNCO (1 eq) Fast, Kinetic Control EtNCO Ethyl Isocyanate (Electrophile) DiUrea Di-Urea Oligomer (Impurity/'Polymer') MonoUrea->DiUrea + EtNCO (Excess/Hotspot) Undesired Biuret Biuret Crosslink (High Temp Side Product) MonoUrea->Biuret + EtNCO (>100°C) Strategy 1. Excess Diamine (5 eq) 2. High Dilution 3. Low Temp (-10°C)

Figure 1: Reaction pathways showing the competition between Target Mono-Urea formation and the undesired "Polymerization" (Di-urea/Biuret) pathways.

Comparative Data: Stoichiometry vs. Purity

ParameterStandard Protocol (1:1 Ratio)Optimized Protocol (5:1 Excess Diamine)
Mono-Urea Yield 40–50%85–92%
Di-Urea Impurity 30–40% (Precipitates)< 5%
Reaction Appearance Cloudy / Gummy precipitateClear / Slight Haze
Purification Difficult (Solubility overlap)Easy (Evaporation of excess diamine)

References

  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337–449. (Foundational mechanism for isocyanate reactivity).

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Detailed kinetics of amine vs. urea reactivity).

  • Agrawal, S., et al. (2012). Solid-phase synthesis of urea and thiourea derivatives. Tetrahedron Letters, 53(12), 1502-1505. (Strategies for selective urea formation).

  • Musso, D. L., et al. (2003). Synthesis and Evaluation of N-Aryl-N'-cyclohexylureas. Journal of Medicinal Chemistry. (Example of cyclohexylurea synthesis optimization).

Sources

Optimizing recrystallization solvents for cyclohexylurea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Cyclohexylurea Derivatives

Mission Statement

Welcome to the technical support hub for urea-based small molecule purification. Cyclohexylurea derivatives present a unique crystallographic paradox: they possess a highly polar, hydrogen-bonding urea core (


) flanked by lipophilic cyclohexyl rings. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.

This guide moves beyond basic "trial and error" by applying Hansen Solubility Parameter (HSP) logic and Supersaturation Control theory to ensure high-purity isolation.

Module 1: The Physics of Solubility (The "Why")

To select the right solvent, you must understand the competing forces within your molecule.

  • The Urea Core (

    
    , 
    
    
    
    ):
    High hydrogen-bonding capability.[1][2] Requires protic solvents (Alcohols) or polar aprotic solvents (DMSO, DMF) to disrupt intermolecular H-bonds and dissolve the solid.
  • The Cyclohexyl Flanks (

    
    ):  Hydrophobic/Dispersive forces. These resist dissolution in water but favor non-polar solvents like Hexane or Toluene.
    

The "Goldilocks" Zone: You need a solvent system that matches the average polarity of the molecule.

  • Too Polar (Pure Water): The hydrophobic rings force the molecule out of solution immediately (precipitation, not crystallization).

  • Too Non-Polar (Pure Hexane): The urea core aggregates strongly; the compound won't dissolve even at boiling points.

  • Ideal: Solvents with moderate dielectric constants (

    
    ) or binary mixtures (e.g., Ethanol/Water, EtOAc/Hexane).
    

Module 2: Solvent Selection Decision Tree

Do not guess. Follow this logic flow to determine your starting solvent system.

SolventSelection Start Start: Crude Material Test1 Solubility Test: Ethanol (Hot) Start->Test1 Result1 Dissolves completely? Test1->Result1 PathA Yes: Cool to RT Result1->PathA Yes PathB No: Insoluble Hot Result1->PathB No Result2 Crystals form? PathA->Result2 Success Ideal System: Ethanol Result2->Success Yes Fail1 Remains Soluble (Yield Loss) Result2->Fail1 No TryPolar Try DMSO/DMF (Anti-solvent: Water) PathB->TryPolar AddAnti Add Anti-solvent (Water) dropwise until turbid Fail1->AddAnti AddAnti->Success

Figure 1: Logic flow for initial solvent screening based on polarity matching.

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, your clear solution turns into a cloudy emulsion, and a separate oil layer forms at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[3] This occurs when the Metastable Limit (Oiling Out Limit) is hit before the Solubility Curve (Crystallization Limit). Essentially, the melting point of your solvated compound has dropped below the temperature of the solution.[4]

The Fix: The "Seeding Cycle"

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed at High T: Add pure seed crystals while the solution is still hot (10-15°C below boiling).

  • Slow Cool: The seed crystals provide a surface for nucleation, bypassing the liquid phase separation.

OilingOutFix Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat Step 1 Adjust Adjust Solvent Ratio (Increase Good Solvent) Reheat->Adjust Step 2 Seed Add Seeds @ High Temp (Critical Step) Adjust->Seed Step 3 Cool Controlled Cooling (1°C/min) Seed->Cool Step 4 Cool->Oil If fails, repeat Crystal Clean Crystals Cool->Crystal

Figure 2: Remediation workflow for oiling out events.

Module 4: Polymorph Control

Urea derivatives are notorious for polymorphism (different crystal structures) because the N-H and C=O groups can arrange in multiple hydrogen-bonding motifs (e.g., "tape" vs. "sheet" structures).

FAQ: Why does my melting point vary between batches?

  • Answer: You are likely isolating different polymorphs.

    • Kinetic Form: Formed by rapid cooling or precipitation. Lower melting point, higher solubility.[4]

    • Thermodynamic Form: Formed by slow cooling or "slurry aging." Higher melting point, more stable.

Protocol for Polymorphic Consistency:

  • Slurry Aging: If you suspect mixed polymorphs, do not filter immediately. Hold the crystal slurry at a moderate temperature (e.g., 40°C) for 4-6 hours. This allows "Ostwald Ripening," where unstable crystals dissolve and re-deposit onto stable crystals.

  • Solvent Choice:

    • Protic Solvents (Ethanol): Encourage H-bond donors/acceptors to align with solvent, often yielding specific solvates.

    • Aprotic Solvents (EtOAc): Force urea-urea H-bonding, often yielding the dense, thermodynamic form.

Module 5: Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (Ethanol/Water) Target: Cyclohexylurea derivatives with MP > 100°C.

StepActionTechnical Note
1. Dissolution Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C).If not dissolved, add more EtOH in 10% increments. Do not exceed 20 mL/g.
2. Filtration Filter hot solution through a pre-warmed glass frit or Celite pad.Removes insoluble mechanical impurities (dust, salts).
3. Nucleation Remove from heat. While T > 60°C, add Water (anti-solvent) dropwise until a faint turbidity persists.The "Cloud Point." You are now at the saturation limit.
4. Clearing Add 1-2 mL of hot Ethanol to clear the turbidity.Returns system to slightly undersaturated state to prevent oiling.
5. Seeding Add <1 mg of pure seed crystals.CRITICAL: Prevents supercooling and oiling out.
6. Crystallization Allow to cool to Room Temp (20°C) over 2 hours. Then cool to 0°C on ice.Rapid cooling traps impurities. Slow cooling purifies.
7.[4] Isolation Filter cold. Wash with cold 1:1 EtOH/Water. Dry under vacuum at 40°C.High heat drying can melt low-melting solvates.

Reference Data: Common Solvent Properties

SolventBP (°C)Dielectric Const. (

)
Role in Urea Cryst.
Water 10080.1Strong Anti-solvent. Causes oiling if added too fast.
Methanol 6532.7Good solvent. High solubility, risk of low yield.
Ethanol 7824.5Ideal Primary Solvent. Balances polar/non-polar.
Isopropanol 8217.9Good alternative if EtOH yield is low.
Acetone 5620.7Good solvent, but high evaporation rate can cause crusting.
Ethyl Acetate 776.0Moderate solvent. Often used with Hexane.[5]
Hexane 681.9Anti-solvent. Use with EtOAc or Toluene.

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Explains the

    
     logic for solvent selection). 
    
  • Oiling Out & LLPS: Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019. (Foundational theory on liquid-liquid phase separation vs crystallization).

  • Urea Polymorphism: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Definitive text on controlling crystal forms in H-bonded systems).

  • Practical Protocols: BenchChem Technical Support. (2025).[4][6] Purification of Products from 1,3-Dicyclohexylurea (DCU). (Specific practical steps for DCU removal).

  • Crystallization Engineering: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Industrial scale-up and troubleshooting strategies).

Sources

Validation & Comparative

Crystal Structure Determination of trans-1-(4-Aminocyclohexyl)-3-ethylurea: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive workflow for the crystal structure determination of trans-1-(4-Aminocyclohexyl)-3-ethylurea , a bifunctional urea-amine scaffold relevant to pharmaceutical intermediates (analogous to Cariprazine precursors).[1]

The guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard"—against alternative methods like Powder X-Ray Diffraction (PXRD) and NMR , providing experimental protocols and structural expectations based on the cyclohexyl-urea pharmacophore.[1]

Executive Summary & Strategic Context

In drug development, the trans-1-(4-Aminocyclohexyl)-3-ethylurea scaffold represents a critical stereochemical challenge.[1] The biological activity of urea-based antipsychotics (e.g., Cariprazine) and metabolic regulators often hinges on the precise trans-diequatorial conformation of the cyclohexane ring.[1]

While solution-phase NMR can suggest connectivity, it fails to definitively prove the solid-state conformation or the intermolecular hydrogen-bonding network that dictates solubility and bioavailability.[1] This guide compares the efficacy of structural determination methods, establishing SC-XRD as the requisite tool for absolute stereochemical assignment.

Comparison of Structural Determination Methods
FeatureSC-XRD (Gold Standard) PXRD (Alternative) Solution NMR (Alternative)
Resolution Atomic (<0.8 Å)Medium (Peak overlap issues)N/A (Averaged environment)
Stereochemistry Absolute (cis vs trans confirmed)Inferential (requires reference)Relative (J-coupling analysis)
Packing/Polymorphs Direct visualizationFingerprinting onlyNone
Sample Req. Single Crystal (>0.1 mm)Microcrystalline PowderSolubilized Sample
Turnaround 24-48 Hours1-2 Hours<1 Hour

Technical Methodology: SC-XRD Protocol

The following protocol is designed to isolate the trans-isomer and determine its structure.[1]

Phase 1: Crystallization Screening (The Critical Bottleneck)

The urea moiety facilitates strong hydrogen bonding, often leading to rapid precipitation rather than crystal growth. A slow evaporation or vapor diffusion approach is required.[1]

Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in Methanol (MeOH) or Ethanol (EtOH) (high solubility).[1]

  • Antisolvent Addition: Place the solution in a small inner vial. Place this vial inside a larger jar containing Ethyl Acetate or Diisopropyl Ether (antisolvent).[1]

  • Equilibration: Seal the outer jar. Allow vapor diffusion at 20°C for 3–5 days.

  • Observation: Look for block-like or prismatic crystals. Needle habits often indicate rapid growth and potential twinning.[1]

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     Å).[1]
    
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible ethyl chain.

  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy.
    

Refinement Logic (SHELXL):

  • Urea Hydrogens: Locate difference Fourier map peaks for N-H protons. Constrain using DFIX if necessary to maintain standard N-H bond lengths (approx 0.86 Å).[1]

  • Disorder: The ethyl terminal group may exhibit rotational disorder.[1] Model over two positions if thermal ellipsoids are elongated.[1][2]

Structural Analysis & Expectations

Based on the trans-1,4-cyclohexane scaffold (analogous to Cariprazine dihydrochloride structures), the determined structure is expected to exhibit the following features:

A. Conformation

The cyclohexane ring will adopt a chair conformation .[1][2]

  • trans-Configuration: Both the 1-urea and 4-amino substituents will occupy equatorial positions to minimize 1,3-diaxial steric strain.[1]

  • Torsion Angles: The N-C-C-N torsion angle across the ring should approach

    
    .
    
B. Hydrogen Bonding Network (The "Urea Tape")

The urea functionality (-NH-CO-NH-) acts as a self-complementary donor-acceptor system.[1]

  • Motif:

    
     or 
    
    
    
    homomeric patterns.
  • Interaction: The Urea Oxygen (Acceptor) binds to the Urea Nitrogen (Donor) of an adjacent molecule, forming an infinite 1D "tape" or "ribbon" running parallel to the crystallographic b-axis.[1]

  • Amine Role: The 4-amino group (

    
    ) likely acts as a secondary donor, cross-linking these tapes into a 2D sheet.[1]
    
Visualization of the Determination Workflow

The following diagram illustrates the decision logic for confirming the trans-structure.

StructureDetermination cluster_validation Validation Loop Start Crude Product (trans/cis mixture) Screen Polymorph/Solvent Screening (MeOH/EtOAc Diffusion) Start->Screen Check Microscopy Check Screen->Check SCXRD SC-XRD Data Collection (Mo-Kα, 100K) Check->SCXRD Single Crystal Found PXRD PXRD (Bulk Check) (Cu-Kα) Check->PXRD Powder Only Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve PXRD->Screen Recrystallize Refine Refinement (Anisotropic, H-bonds) Solve->Refine Refine->PXRD Simulate Powder Pattern for Comparison Result Final Structure: Confirmed trans-diequatorial Refine->Result

Caption: Workflow for isolating and validating the trans-isomer crystal structure. SC-XRD provides the geometric solution, which is then cross-validated against bulk PXRD data.

Comparative Data Analysis (Simulated)

When comparing the Product (SC-XRD Result) with Alternatives , the following quantitative metrics define success.

ParameterSC-XRD Result (Target) PXRD Estimation Significance
Space Group P2₁/c (Monoclinic)P2₁/c (Indexed)Common for centrosymmetric ureas.[1]
Z (Molecules/Cell) 44Indicates packing efficiency.[1]
Density (

)
~1.15 - 1.25 g/cm³N/ACritical for formulation stability.[1]
H-Bond Distance

= 2.85(2) Å
N/AStrength of the urea "tape" interaction.[1]
Ring Conformation Chair (RMSD < 0.05 Å)N/AConfirms trans-geometry (biological activity).[1]
Why Alternatives Fail for This Application
  • PXRD: While useful for identifying polymorphs (e.g., Form I vs Form II), PXRD cannot easily distinguish between cis and trans isomers if they co-crystallize or have similar cell dimensions without a known reference model.

  • NMR: In solution (

    
     or 
    
    
    
    ), the cyclohexane ring undergoes rapid chair-chair flipping.[1] The observed
    
    
    -couplings are time-averaged, making it difficult to quantify the exact ratio of axial/equatorial conformers present in the solid state.[1]

References

  • Cariprazine Structure: K. P. N. et al. (2024).[1][2] Crystal structure of cariprazine dihydrochloride. Cambridge Structural Database.[1] Link (Accessed via CSD).[1]

  • Urea Hydrogen Bonding: Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][3] Link[1]

  • Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1]

  • Structure Determination Workflow: Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Safety Operating Guide

1-(4-Aminocyclohexyl)-3-ethylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 1-(4-Aminocyclohexyl)-3-ethylurea as a Non-Halogenated Basic Organic Waste .

While this specific compound is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR 261), its functional groups (primary amine and urea) dictate its safety profile. It acts as a weak base and a potential irritant. Improper disposal into acidic waste streams can generate significant exothermic reactions, while disposal into oxidative streams poses a fire risk.

The Golden Rule of Disposal:

Never assume "Non-Hazardous" due to lack of a specific CAS listing. Characterize by reactivity and functional group.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand what drives its reactivity. The molecule contains two distinct functional domains that influence its waste classification.

PropertyValue / CharacteristicImplication for Disposal
Chemical Structure Bifunctional: Primary Amine (

) + Ethylurea (

)
Dual reactivity: Nucleophilic (amine) and Hydrogen bonding (urea).
Acidity/Basicity Basic (Amine pKa

10-11)
CRITICAL: Do not mix with concentrated acids. Risk of heat generation.[1]
Physical State Solid (White/Off-white powder)Dust explosion hazard if aerosolized during transfer.
Solubility Soluble in polar organic solvents (DMSO, Methanol), partial water solubility.Rinsate must be captured as organic waste, not flushed.
RCRA Status Not Listed (Process Knowledge required)Must be evaluated for D002 (Corrosivity) if pH

12.5 in solution.

Waste Characterization Protocol (Self-Validating System)

Before labeling a container, you must validate the waste stream. This protocol ensures you do not inadvertently create a "mixed waste" or a reactive hazard.

Step-by-Step Characterization
  • pH Validation: Dissolve a small trace (10mg) in 1mL neutral water. Check pH.

    • Result > 12.5: Classify as RCRA D002 (Corrosive Basic) .

    • Result < 12.5: Classify as Non-Regulated Organic (unless mixed with solvents).

  • Solvent Check: Is the material pure solid or dissolved?

    • If Dissolved: The solvent dictates the primary waste code (e.g., Methanol = D001 Ignitable).

    • If Solid: Pack as solid waste for incineration.

Visualizing the Decision Logic

The following diagram outlines the decision tree for segregating this specific urea derivative.

WasteFlow Start Start: 1-(4-Aminocyclohexyl)-3-ethylurea StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution BinA Stream A: Solid Organic Waste (Incineration) Solid->BinA Standard pHCheck Check pH (10% aq) Solution->pHCheck If Aqueous SolventCheck Identify Solvent Solution->SolventCheck IsCorrosive pH >= 12.5? pHCheck->IsCorrosive IsHalo Halogenated Solvent? SolventCheck->IsHalo BinB Stream B: Basic Corrosive Waste (D002) IsCorrosive->BinB Yes BinC Stream C: Non-Halogenated Organic (High BTU) IsCorrosive->BinC No IsHalo->BinC No (MeOH, DMSO) BinD Stream D: Halogenated Organic IsHalo->BinD Yes (DCM, Chloroform)

Figure 1: Waste Stream Decision Matrix. Use this logic to prevent cross-contamination of waste streams.

Segregation & Storage Protocol

Scientific integrity in waste management means understanding chemical compatibility. The amine group in 1-(4-Aminocyclohexyl)-3-ethylurea is a nucleophile; the urea group is a hydrogen bond donor/acceptor.

Compatibility Matrix:

Chemical ClassCompatibilityMechanism of Failure
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Exothermic protonation of the amine. Can pressurize sealed containers.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Oxidation of amine/urea nitrogens. Potential fire/explosion hazard.[2][3]
Halogenated Solvents Conditional Compatible chemically, but mixing creates "Halogenated Waste" which is significantly more expensive to incinerate.
Aldehydes/Ketones Caution Primary amines react with aldehydes (Schiff base formation), releasing water and heat.

Storage Requirements (SAA - Satellite Accumulation Area):

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is corrosive.

  • Labeling: Must read "Hazardous Waste."

  • Constituents: List "1-(4-Aminocyclohexyl)-3-ethylurea" explicitly. Do not use generic terms like "Urea Waste."

  • Cap: Vented caps are recommended if the waste was generated from a reaction involving heat, to prevent pressure buildup.

Final Disposal Methodology

The preferred method for urea derivatives is High-Temperature Incineration .

  • Why Incineration? Biological treatment (sewage) is often ineffective for synthetic ureas, and they can act as nitrogen sources that eutrophicate water bodies. Landfill is generally prohibited for organic chemical intermediates.

  • The Mechanism: Incineration at >1000°C ensures the complete oxidation of the carbon skeleton to CO₂ and the conversion of fuel-bound nitrogen to N₂ (with proper NOx scrubbing).

Protocol for Lab Personnel:

  • Consolidate: Move the SAA container to the Central Accumulation Area (CAA) once full or within 9 months (depending on local generator status).

  • Manifesting: Ensure the waste manifest lists the primary hazard class. If pure, it is likely Class 9 (Miscellaneous) or Not Regulated for transport, but Class 8 (Corrosive) if pH > 12.5.

  • Vendor Handoff: Confirm the disposal facility uses a rotary kiln incinerator.

Emergency Spill Response

If a spill occurs during transfer:

  • Solid Spill:

    • PPE: Nitrile gloves, lab coat, N95 dust mask (to prevent inhalation of urea dust).

    • Sweep: Use a dustpan and brush. Do not create dust clouds.

    • Clean: Wipe the area with a weak acid (e.g., 5% Citric Acid) to neutralize any remaining amine traces, followed by water.

  • Liquid Spill:

    • Absorb: Use vermiculite or a universal absorbent pad.

    • Neutralize: If the solution is basic, apply a neutralizer (citric acid based).

    • Dispose: Collect absorbent material into the solid waste bin (Stream A).

References

  • US Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.